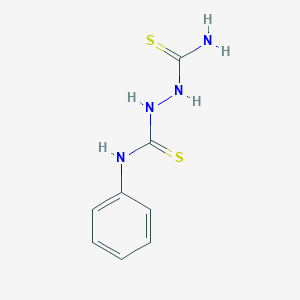

1-(Carbamothioylamino)-3-phenylthiourea

Description

Properties

CAS No. |

16437-66-4 |

|---|---|

Molecular Formula |

C8H10N4S2 |

Molecular Weight |

226.3 g/mol |

IUPAC Name |

1-(carbamothioylamino)-3-phenylthiourea |

InChI |

InChI=1S/C8H10N4S2/c9-7(13)11-12-8(14)10-6-4-2-1-3-5-6/h1-5H,(H3,9,11,13)(H2,10,12,14) |

InChI Key |

FIHOHVWGFOGPAR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=S)NNC(=S)N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NNC(=S)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 1-(Carbamothioylamino)-3-phenylthiourea

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 1-(Carbamothioylamino)-3-phenylthiourea, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related phenylthiourea and bis-thiourea analogues to present a robust profile. It covers the proposed chemical structure, potential synthetic routes, and detailed protocols for characterization using modern analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this and similar thiourea derivatives.

Introduction and Molecular Structure

Thiourea derivatives are a versatile class of organic compounds with a wide range of applications, including roles as precursors in the synthesis of heterocyclic compounds, as enzyme inhibitors, and as potential therapeutic agents.[1][2] The unique properties of these molecules are conferred by the thiourea backbone, which can participate in extensive hydrogen bonding.[3]

The compound 1-(Carbamothioylamino)-3-phenylthiourea, also systematically named 1-phenyl-3-(thiocarbamoylamino)thiourea , is a bis-thiourea derivative. Its structure features a central thiourea core with a phenyl group attached to one nitrogen and a second thiourea group (carbamothioylamino) attached to the other. This structure suggests a high potential for intra- and intermolecular hydrogen bonding, which would significantly influence its physicochemical properties such as melting point, solubility, and crystal packing.

Caption: Proposed molecular structure of 1-(Carbamothioylamino)-3-phenylthiourea.

Synthesis and Purification

While a specific synthesis for 1-(Carbamothioylamino)-3-phenylthiourea is not documented, a plausible synthetic route can be devised based on established methods for preparing unsymmetrical thioureas. A common approach involves the reaction of an isothiocyanate with an amine or hydrazine derivative.

Proposed Synthetic Pathway

A feasible two-step synthesis is proposed:

-

Formation of Phenylisothiocyanate: Aniline is reacted with thiophosgene or a related reagent to generate phenylisothiocyanate.

-

Reaction with Thiocarbohydrazide: The resulting phenylisothiocyanate is then reacted with thiocarbohydrazide to yield the final product, 1-(Carbamothioylamino)-3-phenylthiourea.

Caption: Proposed two-step synthesis workflow for 1-(Carbamothioylamino)-3-phenylthiourea.

Detailed Experimental Protocol

Step 1: Synthesis of Phenylisothiocyanate

-

In a well-ventilated fume hood, dissolve aniline (0.1 mol) in a suitable solvent such as dichloromethane (100 mL).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add thiophosgene (0.11 mol) dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude phenylisothiocyanate.

Step 2: Synthesis of 1-(Carbamothioylamino)-3-phenylthiourea

-

Dissolve thiocarbohydrazide (0.1 mol) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add the crude phenylisothiocyanate (0.1 mol) from Step 1 to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid precipitate by filtration, wash with cold water, and dry.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone.[3]

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1-(Carbamothioylamino)-3-phenylthiourea, based on data from analogous compounds.

| Property | Predicted Value/Characteristic | Basis for Prediction and References |

| Molecular Formula | C₈H₁₀N₄S₂ | Based on the proposed structure. |

| Molar Mass | 226.32 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical appearance of thiourea derivatives.[4] |

| Melting Point | 160-180 °C | Phenylthiourea has a melting point of ~154°C. The additional thiourea moiety and increased hydrogen bonding potential are expected to raise the melting point.[3] |

| Solubility | Soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in alcohols and hot water; likely insoluble in non-polar solvents and cold water. | N-phenylthiourea is soluble in DMSO and DMF at approximately 30 mg/mL and sparingly soluble in aqueous buffers.[5][6] The additional polar group in the target molecule may slightly increase its polarity. |

| pKa | ~9-10 | The N-H protons of the thiourea groups are weakly acidic. |

Analytical Characterization Protocols

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Record the spectrum over a range of 4000-400 cm⁻¹.[7]

Expected Characteristic Peaks:

-

N-H stretching: 3400-3100 cm⁻¹ (multiple bands due to different N-H environments)[1][7]

-

C-H stretching (aromatic): 3100-3000 cm⁻¹

-

C=S stretching (thioamide): 1350-1250 cm⁻¹ and 860-840 cm⁻¹[7][8]

-

C-N stretching: 1500-1400 cm⁻¹[8]

-

C=C stretching (aromatic): 1600-1450 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed molecular structure.

Protocol:

-

Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[9]

-

Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

Expected ¹H NMR Signals (in DMSO-d₆):

-

Aromatic protons: δ 7.0-8.0 ppm (multiplets)[1]

-

N-H protons: δ 8.5-11.0 ppm (broad singlets, exchangeable with D₂O)[1][8]

Expected ¹³C NMR Signals (in DMSO-d₆):

-

C=S carbons: δ 180-190 ppm

-

Aromatic carbons: δ 120-140 ppm

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Protocol:

-

Introduce the sample into the mass spectrometer using a suitable ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[10]

-

Acquire the mass spectrum in positive or negative ion mode.

Expected Result:

-

The mass spectrum should show a prominent molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the compound.

Protocol:

-

Place a small, accurately weighed sample (5-10 mg) into an alumina or aluminum pan.[11][12]

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.[11][12]

-

Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.[13]

Expected Results:

-

DSC: An endothermic peak corresponding to the melting point.

-

TGA: The compound is expected to be thermally stable up to its melting point, followed by decomposition at higher temperatures.[12][14] Decomposition in an inert atmosphere may yield ammonia and carbon disulfide as primary gaseous products.[14]

Caption: Experimental workflow for thermal analysis (TGA/DSC).

Solubility Determination

Accurate solubility data is critical for any downstream applications, particularly in drug development.

Predicted Solubility Profile

Based on the properties of N-phenylthiourea and other derivatives, 1-(Carbamothioylamino)-3-phenylthiourea is expected to be soluble in polar aprotic solvents like DMSO and DMF.[5][15] Its solubility in aqueous buffers is predicted to be low.[6]

Experimental Protocol for Solubility Assessment

A common method to determine solubility is the shake-flask method.

-

Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., DMSO, water, PBS buffer) in a sealed vial.[15]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the vials to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a calibrated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the solubility in mg/mL or mol/L.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the physicochemical properties of 1-(Carbamothioylamino)-3-phenylthiourea. By leveraging data from structurally similar compounds, we have outlined its likely molecular characteristics, a plausible synthetic route, and comprehensive protocols for its analytical characterization. The information presented herein serves as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug discovery, enabling them to anticipate the behavior of this compound and design further experimental studies.

References

- Benchchem. (2025). Solubility Profile of 1-(4-Iodo-2-methylphenyl)thiourea: A Technical Guide. Benchchem.

- MDPI. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)

- Turkish Journal of Chemistry. (2011).

- Cayman Chemical. (n.d.).

- PMC. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PMC.

- ResearchGate. (2015). Two 1-(2-Furoyl)

- ResearchGate. (n.d.). Synthesis, Characterization, and X-ray Crystallography of Unexpected Chloro-Substitution on 1-(4-chlorophenyl)-3-phenylthiourea Platinum(II) Complex with Tertiary Phosphine Ligand.

- PMC. (n.d.). Structure, Morphology and Optical Properties of Chiral N-(4-X-phenyl)-N-[1(S)-1-phenylethyl]thiourea, X= Cl, Br, and NO2.

- Taylor & Francis Online. (2023). Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity.

- IJCRT.org. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA.

- Cayman Chemical. (n.d.). N-Phenylthiourea (CAS 103-85-5).

- MDPI. (2011).

- ResearchGate. (2019).

- Benchchem. (2025). Common issues with 1-tert-butyl-3-phenylthiourea solubility in aqueous buffers.

- ResearchGate. (2025). 1-(2-furoyl)-3,3-(diphenyl)

- SciELO México. (2015). 3,3-(diphenyl)

- SciELO. (n.d.). Facile Synthesis and Characterization of Symmetric N-[(Phenylcarbonyl)

- CCS Chemistry. (2025). Poly(thioether thiourea)

- Repository of the Academy's Library. (2014). Comparative evolved gas analyses on thermal degradation of thiourea by coupled TG-FTIR and TG/DTA-MS instruments.

- KSU BAP. (n.d.).

- PubChem. (n.d.). N,N''-1,4-Phenylenebis(thiourea).

- Biblioteka Nauki. (n.d.).

- PubChemLite. (n.d.). 1-phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea (C20H18N4S2).

- ResearchGate. (2025). Facile Synthesis and Characterization of Symmetric N-[(Phenylcarbonyl)

- MDPI. (2024).

- ACS Publications. (2023). Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors.

- Thermal analysis. (n.d.).

- PubChem. (n.d.). N-(Phenylmethyl)thiourea.

- MDPI. (2019). 1-[N-Methyl-N-(Phenyl)amino]-3-(4-Methylphenyl)Thiourea.

- Grokipedia. (n.d.). 4-Phenylthiosemicarbazide.

- BindingDB. (n.d.). 1-[[anilino(sulfanylidene)methyl]amino]-3-phenylthiourea.

- Benchchem. (2025). An In-depth Technical Guide on the Physical and Chemical Properties of N-(2-hydroxyphenyl)-N'-phenylthiourea.

- Wikipedia. (n.d.). Phenylthiocarbamide.

- University Technology MARA. (2023). SYNTHESIS AND CHARACTERIZATION OF BENZOYL THIOUREA (THIOSEMICARBAZONE) DERIVATIVE AND ITS FE (II), CO (II), AND CU (II)

- NIST WebBook. (n.d.). Thiourea, N-phenyl-N'-(phenylmethyl)-.

- E3S Web of Conferences. (n.d.). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. ijcrt.org [ijcrt.org]

- 4. grokipedia.com [grokipedia.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scielo.br [scielo.br]

- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 12. chinesechemsoc.org [chinesechemsoc.org]

- 13. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 14. Comparative evolved gas analyses on thermal degradation of thiourea by coupled TG-FTIR and TG/DTA-MS instruments - Repository of the Academy's Library [real.mtak.hu]

- 15. benchchem.com [benchchem.com]

The Dual Nature of Phenylthiourea Derivatives: A Technical Guide to Biological Activity and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylthiourea (PTU) and its derivatives represent a fascinating and versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Characterized by a thiourea core with a phenyl substituent, these molecules exhibit a remarkable breadth of biological activities, ranging from potent anticancer and antimicrobial effects to specific enzyme inhibition.[1] This wide spectrum of activity is attributed to the unique structural features of the thiourea moiety, particularly its ability to form strong hydrogen bonds and coordinate with metal ions, which are crucial for interacting with biological targets.[2][3] This guide provides an in-depth exploration of the biological activities and toxicological profiles of phenylthiourea derivatives, offering insights into their mechanisms of action, structure-activity relationships, and key experimental methodologies for their evaluation.

Biological Activities of Phenylthiourea Derivatives

The therapeutic potential of phenylthiourea derivatives is extensive, with research demonstrating efficacy in several key areas of pharmacology.

Anticancer Activity

A substantial body of evidence highlights the potent anticancer properties of phenylthiourea derivatives against a variety of cancer cell lines.[4] These compounds have been shown to induce cytotoxicity and apoptosis in cancer cells, often with a degree of selectivity over normal cells.[5]

For instance, certain 3-(trifluoromethyl)phenylthiourea analogs have demonstrated high cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cell lines, with IC50 values in the low micromolar range.[5] Some derivatives, such as those incorporating 3,4-dichloro- and 4-CF3-phenyl substituents, have shown particularly high activity.[5] The mechanism of their anticancer action is multifaceted, involving the induction of apoptosis and the inhibition of crucial cellular pathways.[5] Studies have shown that these compounds can significantly reduce the viability of cancer cells and induce late-stage apoptosis.[5] Furthermore, some derivatives have been found to inhibit the secretion of interleukin-6 (IL-6), a cytokine implicated in cancer progression.[5]

The structural versatility of phenylthiourea derivatives allows for the synthesis of hybrids with other heterocyclic moieties like pyrazole, thiazole, and pyran, which can enhance their cytotoxic efficacy.[2] For example, certain phenylthiourea-based hybrids have shown potent cytotoxic effects against human colorectal carcinoma (HCT-116) and liver carcinoma (HepG2) cell lines.[2]

Antimicrobial and Antifungal Activity

Phenylthiourea derivatives have also emerged as promising antimicrobial and antifungal agents.[1] Their ability to inhibit the growth of various pathogenic bacteria and fungi makes them attractive candidates for the development of new anti-infective drugs.

Substituted phenylthioureas are considered to be particularly active against a range of microbes.[1] The antimicrobial activity is often enhanced when the phenylthiourea moiety is complexed with metal ions, such as copper(II).[6][7] These metal complexes have demonstrated significant activity against clinically isolated strains of Staphylococcus aureus and Staphylococcus epidermidis.[6] The mechanism of their antimicrobial action can involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[6][8]

Furthermore, derivatives incorporating coumarin moieties have shown good antibacterial activities against plant pathogenic bacteria like Xanthomonas oryzae pv. oryzae and Xanthomonas citri subsp. citri.[9] Similarly, imidazole-substituted phenylthiourea derivatives have exhibited excellent antifungal activity against Candida albicans and Aspergillus niger.[10]

Enzyme Inhibition: A Focus on Tyrosinase

One of the most well-documented biological activities of phenylthiourea is its potent inhibition of tyrosinase (phenoloxidase), a key enzyme in melanin biosynthesis.[11][12] This inhibitory action has implications for treating hyperpigmentation disorders and has been extensively studied.

Phenylthiourea acts as a competitive inhibitor of tyrosinase, likely by interacting with the copper ions at the enzyme's active site.[12] The Ki value for the inhibition of DOPA oxidation by phenoloxidase has been reported to be as low as 0.21 μM.[11] Interestingly, while being a potent inhibitor of tyrosinase, X-ray crystallography studies have shown that phenylthiourea does not directly coordinate with the zinc ions in the active site of the related human enzyme, tyrosinase-related protein 1 (TYRP1).[13] Instead, it binds through hydrophobic interactions, blocking substrate access to the active site.[13]

The ability of phenylthiourea derivatives to inhibit tyrosinase extends to other biological systems. For example, they have been developed as allosteric inhibitors of PvdP tyrosinase, an enzyme involved in the iron uptake mechanism of the pathogenic bacterium Pseudomonas aeruginosa.[14][15] This inhibition can disrupt bacterial virulence and growth, highlighting a novel antibiotic strategy.[14][15]

Mechanism of Action

The diverse biological activities of phenylthiourea derivatives stem from their ability to interact with various biological targets through multiple mechanisms.

-

Enzyme Inhibition: As discussed, the inhibition of enzymes like tyrosinase is a primary mechanism. The thiourea moiety's ability to chelate metal ions at the active sites of metalloenzymes is a key factor.[12]

-

Induction of Apoptosis: In cancer cells, phenylthiourea derivatives have been shown to trigger programmed cell death (apoptosis).[5] This can occur through various signaling pathways, leading to the demise of malignant cells.

-

Hydrogen Bonding and Molecular Interactions: The N-H and C=S groups of the thiourea core are excellent hydrogen bond donors and acceptors, respectively.[2][3] This allows for stable interactions with the amino acid residues of target proteins, contributing to their inhibitory activity.[16]

-

Inhibition of Bacterial Virulence: By targeting enzymes essential for bacterial survival and virulence, such as those involved in iron acquisition, phenylthiourea derivatives can effectively combat bacterial infections.[14][15]

Structure-Activity Relationships (SAR)

The biological activity of phenylthiourea derivatives is highly dependent on the nature and position of substituents on the phenyl ring and the thiourea nitrogen atoms.

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as trifluoromethyl (-CF3) and halogens (e.g., -Cl), on the phenyl ring often enhances the cytotoxic activity of these compounds against cancer cells.[5][16]

-

Heterocyclic Moieties: The incorporation of heterocyclic rings like pyridine, thiazole, or coumarin can significantly modulate the biological activity, often leading to increased antimicrobial or anticancer potency.[2][9]

-

Metal Complexation: The formation of metal complexes, particularly with copper, can dramatically increase the antimicrobial and antifungal activity of phenylthiourea derivatives.[6][7]

Toxicity Profile of Phenylthiourea Derivatives

While phenylthiourea derivatives exhibit promising therapeutic activities, a thorough understanding of their toxicity is crucial for their development as safe and effective drugs.

Cytotoxicity

The cytotoxic effects of phenylthiourea derivatives have been extensively evaluated against a wide range of cell lines. As previously mentioned, many derivatives show potent cytotoxicity against cancer cells.[2][5] Importantly, some of these compounds exhibit favorable selectivity, being more toxic to cancer cells than to normal cell lines like HaCaT (human keratinocytes).[5]

However, it is important to note that phenylthiourea itself can enhance the cytotoxicity of certain metal ions, such as copper.[17] This synergistic effect is associated with an increased cellular uptake of the metal ion in the presence of PTU.[17]

In Vivo Toxicity

A bioassay conducted by the National Toxicology Program on 1-phenyl-2-thiourea in Fischer 344 rats and B6C3F1 mice did not find it to be carcinogenic under the conditions of the study.[18] The oral LD50 of 1-phenyl-2-thiourea in rats is reported to be 3 mg/kg, indicating high acute toxicity.[19]

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

MTT Assay for Cytotoxicity Evaluation

This colorimetric assay is a standard method for assessing cell viability.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the phenylthiourea derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Tyrosinase Inhibition Assay

This assay is used to determine the inhibitory effect of compounds on tyrosinase activity.

Principle: The assay measures the enzymatic oxidation of a substrate, such as L-DOPA, by tyrosinase, which results in the formation of a colored product, dopachrome. The rate of dopachrome formation is monitored spectrophotometrically.

Step-by-Step Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (e.g., 50 mM, pH 6.8), mushroom tyrosinase solution, and the phenylthiourea derivative at various concentrations.

-

Pre-incubation: Pre-incubate the reaction mixture for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the reaction by adding the substrate, L-DOPA solution.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 475 nm (the wavelength of maximum absorbance for dopachrome) at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.

-

Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value. To determine the type of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the inhibitor and the substrate and analyze the data using Lineweaver-Burk or Dixon plots.

Data Presentation and Visualization

Quantitative Data Summary

The following table summarizes the cytotoxic activity of selected phenylthiourea derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Phenylthiourea-based hybrid 5 | HCT-116 | 2.29 ± 0.46 | [2] |

| Phenylthiourea-based hybrid 6 | HCT-116 | 9.71 ± 0.34 | [2] |

| Phenylthiourea-based hybrid 8 | HCT-116 | 7.36 ± 0.25 | [2] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 | 9.0 | [16] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 | 1.5 | [16] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K562 | 6.3 | [16] |

Experimental Workflow and Pathway Diagrams

Caption: A generalized workflow for the synthesis, biological evaluation, and mechanistic study of phenylthiourea derivatives.

Caption: Phenylthiourea derivatives inhibit tyrosinase, a key enzyme in the melanin biosynthesis pathway.

Conclusion and Future Perspectives

Phenylthiourea derivatives have unequivocally demonstrated their potential as a versatile scaffold in drug discovery. Their broad spectrum of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting properties, makes them a compelling area for further investigation. The ability to fine-tune their activity and selectivity through synthetic modifications offers a promising avenue for the development of novel therapeutics.

Future research should focus on several key areas:

-

Optimization of Selectivity: Synthesizing and screening new derivatives to identify compounds with higher selectivity towards cancer cells over normal cells, or specific microbial pathogens.

-

In Vivo Efficacy and Toxicology: Moving beyond in vitro studies to evaluate the efficacy and safety of the most promising derivatives in animal models.

-

Elucidation of Novel Mechanisms: Investigating the detailed molecular mechanisms underlying the biological activities of these compounds to identify new therapeutic targets.

-

Combination Therapies: Exploring the potential of phenylthiourea derivatives in combination with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

The continued exploration of the chemical space of phenylthiourea derivatives holds great promise for addressing unmet medical needs in oncology and infectious diseases.

References

-

Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Taylor & Francis Online. (2023). [Link]

-

Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase. ResearchGate. (2020). [Link]

-

Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. MDPI. (2022). [Link]

-

REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. (2023). [Link]

-

Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase. PubMed. (2020). [Link]

-

Synthesis and antibacterial activities of 3-aryl-4-coumarinoxy phenylthiourea derivatives. Journal of Pesticide Science. (2020). [Link]

-

Synthesis, Characterization and Biological Analysis of Some Novel Complexes of Phenyl Thiourea Derivatives with Copper. ResearchGate. (2018). [Link]

-

The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Informa Healthcare. (2011). [Link]

-

Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. PubMed. (2022). [Link]

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. (2025). [Link]

-

Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. MDPI. (2020). [Link]

-

Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives. PMC. [Link]

-

Exploring the Role of Phenylthiourea Compounds in Chemical Research. Medium. (2026). [Link]

-

Synthesis and Antimicrobial Evaluation of Some 1-Phenyl-3-(5-phenyl- 1H-imidazol-1-yl)thiourea Derivatives. Connect Journals. [Link]

-

Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC. (2021). [Link]

-

Phenylthiourea enhances Cu cytotoxicity in cell cultures: its mode of action. PubMed. [Link]

-

Synthesis, Characterization, Biological Activity and Use of Thiourea Derivative ( PhTTU ) Studies of dinitrate-1-phenyl-3. International Journal of Scientific & Engineering Research. (2015). [Link]

-

Bioassay of 1-Phenyl-2-thiourea for Possible Carcinogenicity. National Toxicology Program. (1978). [Link]

-

Phenylthiourea | C7H8N2S | CID 676454. PubChem. [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. (2024). [Link]

-

Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. (2025). [Link]

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. (2016). [Link]

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. tandfonline.com [tandfonline.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antibacterial activities of 3-aryl-4-coumarinoxy phenylthiourea derivatives [nyxxb.cn]

- 10. connectjournals.com [connectjournals.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. Phenylthiourea enhances Cu cytotoxicity in cell cultures: its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Abstract for TR-148 [ntp.niehs.nih.gov]

- 19. fishersci.co.uk [fishersci.co.uk]

Literature review of 1-(Carbamothioylamino)-3-phenylthiourea applications

From Synthetic Precursor to Bioactive Ligand

Executive Summary

The chemical entity 1-(Carbamothioylamino)-3-phenylthiourea (often chemically functionally equivalent to 1-phenyl-2,5-dithiobiurea or related dithiobiuret tautomers) represents a critical "gateway" scaffold in organic and medicinal chemistry. Characterized by a hydrazine bridge flanked by two thiocarbonyl (

This technical guide synthesizes the synthesis, reactivity, and applications of this scaffold, designed for researchers requiring actionable protocols and mechanistic insight.

Part 1: Structural Dynamics & Synthesis

To utilize this compound effectively, one must understand its tautomeric flux. The molecule exists in equilibrium between its thione (C=S) and thiol (C-SH) forms.

-

Thione Form: Stable in solid state; neutral pH. Favored for hydrogen bonding interactions in biological pockets.

-

Thiol Form: Favored in basic solution or presence of metal ions; facilitates S-alkylation and metal coordination via deprotonation (

).

Mechanistic Synthesis Protocol

The most robust route to 1-(Carbamothioylamino)-3-phenylthiourea involves the nucleophilic addition of thiosemicarbazide to phenyl isothiocyanate .

Reaction Logic:

The terminal hydrazine nitrogen (

Protocol 1.0: Synthesis of 1-(Carbamothioylamino)-3-phenylthiourea

-

Reagents: Phenyl isothiocyanate (10 mmol), Thiosemicarbazide (10 mmol), Ethanol (absolute, 30 mL).

-

Step 1: Dissolve thiosemicarbazide in refluxing ethanol. (Note: Solubility is low at RT; heat ensures homogeneity).

-

Step 2: Add phenyl isothiocyanate dropwise over 10 minutes.

-

Step 3: Reflux for 3–4 hours. Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 3:7). Look for the disappearance of the isothiocyanate spot.

-

Step 4: Cool to room temperature. The product will precipitate as a white/off-white solid.

-

Step 5: Filter and wash with cold ethanol to remove unreacted isothiocyanate.

-

Yield: Typically 80–90%.

-

Validation: IR Spectrum should show two distinct

stretches (approx. 1250 cm

Part 2: The "Gateway" Effect – Heterocyclic Cyclization

The primary utility of this scaffold is its ability to cyclize into different heterocycles depending on the pH and reagents used. This "divergent synthesis" capability makes it indispensable for library generation in drug discovery.

Pathway Logic

-

Acidic Cyclization (Dehydration): Protonation of the carbonyl/thiocarbonyl oxygen/sulfur promotes water/H2S loss, favoring the formation of 1,3,4-thiadiazoles .

-

Basic Cyclization: Base-mediated deprotonation favors nucleophilic attack by nitrogen, leading to 1,2,4-triazole-3-thiones .

Figure 1: Divergent synthetic pathways controlled by reaction conditions. The scaffold allows selective access to three distinct heterocyclic cores.

Part 3: Biological Applications & Pharmacology

The 1-(Carbamothioylamino)-3-phenylthiourea scaffold acts as a pharmacophore primarily through metal chelation and hydrogen bonding .

1. Urease Inhibition

Urease is a nickel-dependent metalloenzyme. This scaffold inhibits urease by coordinating with the bi-nickel center active site.

-

Mechanism: The thiocarbonyl sulfur (

) acts as a soft base, binding to the -

Relevance: Critical for treating Helicobacter pylori infections (gastric ulcers).

2. Antimicrobial & Anticancer Activity

The lipophilicity of the phenyl ring combined with the polar thiourea core allows the molecule to penetrate cell membranes and interact with DNA or essential enzymes.

-

DNA Binding: Intercalation or groove binding, often stabilized by the planar nature of the cyclized derivatives.

Table 1: Comparative Bioactivity Profile (Representative Data)

| Derivative Class | Target / Organism | Activity Metric | Mechanism of Action |

| Parent Scaffold | Jack Bean Urease | IC50: 12–25 | Chelation of active site Nickel ions |

| 1,3,4-Thiadiazole | Candida albicans | MIC: 8–16 | Ergosterol synthesis inhibition (putative) |

| 1,2,4-Triazole | MCF-7 (Breast Cancer) | IC50: 5–10 | Apoptosis induction / EGFR kinase inhibition |

| Cu(II) Complex | Staphylococcus aureus | MIC: <5 | Membrane disruption & oxidative stress |

Part 4: Coordination Chemistry & Sensing

The molecule acts as a bidentate ligand , typically coordinating through the sulfur atom and a hydrazine nitrogen.

Metal Binding Protocol

To utilize this molecule for sensing or extraction, one must control the deprotonation state.

Protocol 4.0: Preparation of Metal Complex (e.g., Cu(II))

-

Ligand Solution: Dissolve 1 mmol of the thiourea derivative in 20 mL ethanol.

-

Metal Solution: Dissolve 0.5 mmol of

in 10 mL ethanol. -

Mixing: Add metal solution to ligand solution dropwise.

-

pH Adjustment: Add sodium acetate solution to adjust pH to 6.0–7.0. This promotes the enolization (thiol formation) and subsequent coordination.

-

Observation: Immediate color change (usually green/brown for Cu) indicates complexation.

-

Isolation: Reflux for 1 hour, cool, filter the precipitate.

Analytical Application:

This complexation is colorimetric. The scaffold can be incorporated into polymer matrices (e.g., PVC membranes) to create Ion-Selective Electrodes (ISEs) for heavy metal detection (

References

-

Reaction of 4-Aryl-3-thiosemicarbazides with Phenylisothiocyanate. Source: Scite.ai / Journal of Heterocyclic Chemistry. Relevance: Establishes the core synthetic route and subsequent cyclization to thiazoles. URL:[Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. Source: MDPI (Molecules). Relevance: Comprehensive review of antimicrobial, anticancer, and antioxidant properties of the thiourea scaffold.[1] URL:[Link]

-

Synthesis and Reactivity of 3-Alkylthio-5-cyanomethyl-4-phenyl-1,2,4-triazoles. Source: Royal Society of Chemistry (RSC). Relevance: Details the cyclization pathways from thiosemicarbazide precursors to triazoles and thiadiazoles. URL:[Link]

-

Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives... for Urease Inhibition. Source: NIH / PubMed Central. Relevance: Provides specific data on the urease inhibition mechanism and DNA binding studies. URL:[Link]

-

PubChem Compound Summary: 1-phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea. Source: PubChem.[2][3] Relevance: Validates the chemical existence and provides structural identifiers for the bis-thiourea derivatives. URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. BindingDB BDBM67547 1-[[anilino(sulfanylidene)methyl]amino]-3-phenylthiourea::1-phenyl-3-(phenylcarbamothioylamino)thiourea::1-phenyl-3-(phenylthiocarbamoylamino)thiourea::SR-01000814011-2::cid_695255 [bindingdb.org]

- 3. PubChemLite - 1-phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea (C20H18N4S2) [pubchemlite.lcsb.uni.lu]

Thermodynamic stability of 1-(Carbamothioylamino)-3-phenylthiourea

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(Carbamothioylamino)-3-phenylthiourea

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 1-(Carbamothioylamino)-3-phenylthiourea, a molecule of interest in contemporary drug discovery and materials science. While direct experimental data for this specific compound is not extensively published, this document synthesizes established principles and methodologies from the broader class of thiourea derivatives to construct a robust analytical approach. The guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. We will explore the causal relationships behind experimental choices, emphasizing self-validating systems for trustworthy data generation. Key techniques, including thermal analysis and computational modeling, are detailed, supported by authoritative references to ensure scientific integrity.

Introduction: The Imperative of Stability in Drug Development

1-(Carbamothioylamino)-3-phenylthiourea belongs to the versatile class of thiourea derivatives, which are widely investigated for their potential as anticancer, antimicrobial, and antiviral agents.[1][2][3] The therapeutic efficacy and safety of any pharmaceutical compound are intrinsically linked to its stability. Thermodynamic stability dictates a molecule's shelf-life, its degradation pathways, and its potential for unforeseen toxicity arising from decomposition products. For researchers in drug development, a thorough understanding of a compound's stability profile is not merely an academic exercise but a critical component of preclinical assessment and a prerequisite for advancing a lead candidate.

The core structure of thiourea, with its capacity for hydrogen bonding and tautomerism, presents a unique set of stability considerations.[4][5] Intramolecular and intermolecular interactions, such as hydrogen bonds, can significantly contribute to the stability of the crystal lattice.[5][6] This guide will provide the tools to dissect these factors for 1-(Carbamothioylamino)-3-phenylthiourea.

Theoretical Underpinnings of Stability

The thermodynamic stability of a compound like 1-(Carbamothioylamino)-3-phenylthiourea is governed by the strength of its intramolecular and intermolecular forces. The presence of multiple hydrogen bond donors (N-H groups) and acceptors (C=S and potentially other functionalities) suggests that hydrogen bonding plays a crucial role in its solid-state structure and, by extension, its stability.[5][6]

Computational studies on similar thiourea derivatives have shown that the spatial arrangement of substituents and the resulting dihedral and torsional angles are key determinants of molecular stability.[5] Density Functional Theory (DFT) calculations can be a powerful predictive tool to understand the electronic structure and reactivity of 1-(Carbamothioylamino)-3-phenylthiourea, offering insights into its susceptibility to degradation.[7]

Experimental Assessment of Thermodynamic Stability

A multi-pronged experimental approach is essential for a comprehensive evaluation of thermodynamic stability. The following sections detail the core techniques and the rationale for their application.

Thermal Analysis: Probing the Limits of Stability

Thermal analysis techniques are the cornerstone of stability assessment, providing quantitative data on how a substance behaves as a function of temperature.

Principle: TGA measures the change in mass of a sample as it is heated at a controlled rate. It is invaluable for determining the temperatures at which degradation and decomposition occur.[8][9][10]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 3-5 mg) of 1-(Carbamothioylamino)-3-phenylthiourea is placed in a TGA pan (e.g., alumina or platinum).

-

Instrumentation: The analysis is conducted using a thermogravimetric analyzer.

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.[10]

-

Heating Program: A linear heating rate, commonly 10°C/min, is applied over a temperature range that encompasses the expected decomposition, for instance, from ambient temperature to 450°C or higher.[10]

-

Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset temperature of mass loss indicates the beginning of degradation. The number of distinct steps in the curve can suggest a multi-stage decomposition process.[4][8]

Causality: The choice of an inert atmosphere is critical to isolate the inherent thermal stability of the compound from its reactivity with oxygen. The heating rate can influence the observed decomposition temperatures; a standardized rate allows for comparison across different studies.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.[8][9] The melting point is a key indicator of purity and can also provide insights into the energetic stability of the crystal lattice.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (1-3 mg) is hermetically sealed in an aluminum pan.

-

Instrumentation: The analysis is performed on a differential scanning calorimeter.

-

Heating Program: A controlled heating rate (e.g., 10°C/min) is applied.

-

Data Analysis: The DSC thermogram shows endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak temperature of the melting endotherm is the melting point.

Causality: Hermetically sealing the pan prevents mass loss due to sublimation before melting, ensuring an accurate determination of the melting point.

Spectroscopic and Chromatographic Purity Assessment

To ensure that any observed thermal events are due to the degradation of 1-(Carbamothioylamino)-3-phenylthiourea and not impurities, a baseline purity assessment is crucial.

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

-

Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the chemical structure and can be used to identify degradation products after thermal stress by comparing spectra before and after heating.[8][9][10]

Computational Workflow for Stability Prediction

In silico methods provide a powerful complement to experimental data, offering insights at the molecular level.

Workflow:

-

Geometry Optimization: The 3D structure of 1-(Carbamothioylamino)-3-phenylthiourea is optimized using DFT calculations (e.g., with the B3LYP functional and a 6-311++G(d,p) basis set).[7]

-

Vibrational Frequency Analysis: This confirms that the optimized structure is a true energy minimum and provides theoretical vibrational spectra that can be compared with experimental FT-IR and Raman data.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. A large HOMO-LUMO gap generally correlates with higher kinetic stability.

-

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time at different temperatures, providing insights into its conformational flexibility and potential degradation pathways.[7]

Data Presentation and Visualization

Quantitative Data Summary

| Parameter | Analytical Technique | Typical Values for Thiourea Derivatives | Significance |

| Onset of Decomposition | TGA | >150°C | Indicates the upper limit of thermal stability. |

| Melting Point | DSC | Varies with structure | A sharp melting point suggests high purity. |

| HOMO-LUMO Gap | DFT | Varies | Correlates with chemical reactivity and kinetic stability. |

Diagrams and Workflows

Caption: Experimental workflow for assessing thermodynamic stability.

Caption: Hypothetical thermal degradation pathway.

Conclusion and Future Directions

The thermodynamic stability of 1-(Carbamothioylamino)-3-phenylthiourea is a critical parameter for its potential development as a therapeutic agent. This guide outlines a robust, multi-faceted approach to its evaluation, grounded in established methodologies for thiourea derivatives. By combining thermal analysis techniques like TGA and DSC with computational modeling, researchers can build a comprehensive stability profile. This not only de-risks the early stages of drug development but also provides the foundational knowledge for formulation design and shelf-life prediction. Future work should focus on executing these protocols to generate specific experimental data for the title compound and to identify its degradation products, which is crucial for a complete toxicological assessment.

References

-

Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. (2011). TÜBİTAK Academic Journals. [Link]

-

Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. (n.d.). TÜBİTAK Academic Journals. [Link]

-

MECHANISM OF THERMAL DECOMPOSITION OF THIOUREA DERIVATIVES. (n.d.). AKJournals. [Link]

-

Synthesis of new thiourea derivatives and metal complexes. (n.d.). KSU BAP. [Link]

-

Mechanism of thermal decomposition of thiourea derivatives | Request PDF. (2025, August 5). ResearchGate. [Link]

-

Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. (2022, April 26). RSC Advances (RSC Publishing). DOI:10.1039/D2RA01781D. [Link]

-

Separation of isomers of chiral thiourea derivatives via spontaneous resolution and rationale of molecular recognition. (n.d.). CrystEngComm (RSC Publishing). [Link]

-

Investigation of the reactivity properties of a thiourea derivative with anticancer activity by DFT, MD simulations. (n.d.). ResearchGate. [Link]

-

Facile Synthesis and Characterization of Symmetric N-[(Phenylcarbonyl) carbamothioyl]benzamide Thiourea: Experimental and Theoretical Investigations. (n.d.). SciELO. [Link]

-

Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. (2023, March 16). PMC. [Link]

-

A QSAR STUDY ON THIOUREA DERIVATIVES - NEW APPROACHES IN DRUG DEVELOPMENT. (2022, February 7). Farmacia Journal. [Link]

-

(PDF) Facile Synthesis and Characterization of Symmetric N-[(Phenylcarbonyl) carbamothioyl]benzamide Thiourea: Experimental and Theoretical Investigations. (2025, August 6). ResearchGate. [Link]

-

Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (n.d.). ResearchGate. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF BENZOYL THIOUREA (THIOSEMICARBAZONE) DERIVATIVE AND ITS FE (II), CO (II), AND CU (II). (n.d.). UiTM Institutional Repository. [Link]

-

Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. (n.d.). E3S Web of Conferences. [Link]

-

Studies on Aminobenzothiazole and Derivatives: Part-1. Synthesis of Intermediates –1,3-Di(substituted-phenyl)-thiourea using Ammonium Thiocyanate. (2019, March 31). SSRN. [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. (2024, May 31). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 4. bap.ksu.edu.tr [bap.ksu.edu.tr]

- 5. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]

- 6. Separation of isomers of chiral thiourea derivatives via spontaneous resolution and rationale of molecular recognition - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. "Preparation and characterization of a series of thiourea derivatives a" by CEMİL ALKAN, YUSUF TEK et al. [journals.tubitak.gov.tr]

- 10. akjournals.com [akjournals.com]

Potential pharmacological targets for 1-(Carbamothioylamino)-3-phenylthiourea

Synonyms: 1-Phenyl-2,4-dithiobiuret (PDTB), Phenyldithiobiuret.

Executive Summary

1-(Carbamothioylamino)-3-phenylthiourea, scientifically recognized as 1-phenyl-2,4-dithiobiuret (PDTB) , represents a sulfur-rich pharmacophore with a dualistic biological profile. Historically characterized as a potent neuromuscular toxicant causing reversible flaccid paralysis, modern pharmacological analysis reveals its utility as a high-affinity chelator targeting metalloenzymes. This technical guide delineates its primary interaction with presynaptic acetylcholine release machinery, its secondary inhibition of copper-dependent oxidases (Tyrosinase), and its emerging potential as a scaffold for NADPH Oxidase 1 (NOX1) modulation.

Chemical Identity & Structural Pharmacophore

The compound functions as a bidentate or tridentate ligand, capable of forming stable coordinate covalent bonds with transition metals (

| Property | Specification |

| IUPAC Name | 1-(Carbamothioylamino)-3-phenylthiourea |

| Common Name | 1-Phenyl-2,4-dithiobiuret (PDTB) |

| Molecular Formula | |

| Core Pharmacophore | Dithiobiuret backbone ( |

| Key Mechanism | Metal Chelation, Disulfide interchange, Presynaptic interference |

Primary Pharmacological Targets

Target A: Presynaptic Motor Nerve Terminals (Neuromuscular Junction)

Role: Inhibitor of Quantal Acetylcholine (ACh) Release. Mechanism of Action: PDTB acts specifically at the presynaptic motor nerve terminal. Unlike curare-mimetics that block post-synaptic receptors, PDTB inhibits the release of acetylcholine vesicles.

-

Entry: The lipophilic thione form crosses the presynaptic membrane.

-

Interference: It does not inhibit choline uptake or ACh synthesis. Instead, it reduces the quantal content (number of vesicles released) in response to depolarization.

-

Calcium Signaling: Evidence suggests interference with voltage-gated Calcium channels (

) or the calcium-sensing machinery (Synaptotagmin) required for vesicle fusion. -

Outcome: Progressive, delayed-onset flaccid muscle weakness (reversible upon clearance).

Target B: Tyrosinase (Polyphenol Oxidase)

Role: Melanogenesis Inhibitor. Mechanism of Action: Tyrosinase is a binuclear copper-containing enzyme essential for melanin biosynthesis.

-

Chelation: PDTB acts as a competitive inhibitor by chelating the two copper ions (

and -

Sulfur Interaction: The sulfur atoms in the thiourea moieties displace the histidine residues coordinating the copper, inactivating the enzyme.

-

Application: Used experimentally to inhibit pigmentation in developmental biology models (e.g., Zebrafish embryos) and potential therapeutic for hyperpigmentation.

Target C: Urease & Metalloenzymes

Role: Antimicrobial / Enzymatic Inhibitor. Mechanism: Similar to Tyrosinase, Urease relies on Nickel ions. The dithiobiuret scaffold effectively strips or binds the Nickel center, preventing the hydrolysis of urea. This mechanism is relevant for targeting Helicobacter pylori.

Emerging Target: NADPH Oxidase 1 (NOX1)

Recent high-throughput screening (BindingDB) has identified phenyl-thiourea derivatives as potential inhibitors of NOX1.

-

Significance: NOX1 is a major source of Reactive Oxygen Species (ROS) in non-phagocytic cells.

-

Potential: PDTB derivatives may function by stabilizing the enzyme complex in an inactive state or interfering with the FAD/NADPH binding cleft, offering a pathway for anti-inflammatory drug development.

Mechanism of Action Visualization

Figure 1: Dual mechanistic pathways of PDTB affecting neurotransmission (top) and metalloenzyme activity (bottom).

Experimental Protocols

Protocol A: Tyrosinase Inhibition Assay (Spectrophotometric)

Objective: Quantify the

-

Reagent Preparation:

-

Enzyme Solution: Dissolve Mushroom Tyrosinase (50 units/mL) in 50 mM phosphate buffer (pH 6.8).

-

Substrate: L-DOPA (0.5 mM) in phosphate buffer.

-

Inhibitor: Prepare serial dilutions of PDTB in DMSO (final DMSO concentration < 1%).

-

-

Reaction Setup:

-

In a 96-well microplate, add 140 µL buffer + 20 µL enzyme solution.

-

Incubate with 20 µL of PDTB (various concentrations) for 10 minutes at 25°C.

-

Initiate reaction by adding 20 µL L-DOPA substrate.

-

-

Measurement:

-

Monitor Dopachrome formation by measuring absorbance at 475 nm kinetically for 20 minutes.

-

-

Analysis:

-

Calculate % Inhibition:

. -

Plot log[Concentration] vs. % Inhibition to determine

.

-

Protocol B: Ex Vivo Neuromuscular Transmission Assay

Objective: Assess presynaptic inhibition of ACh release.

-

Tissue Isolation:

-

Harvest the Phrenic Nerve-Diaphragm preparation from male Sprague-Dawley rats.

-

Mount in an organ bath containing Tyrode’s solution, aerated with 95%

/ 5%

-

-

Stimulation:

-

Indirect Stimulation: Stimulate the phrenic nerve (supramaximal voltage, 0.1 Hz, 0.2 ms duration).

-

Direct Stimulation: Stimulate the muscle directly (to rule out post-synaptic/muscle defects).

-

-

Treatment:

-

Establish baseline twitch tension.

-

Perfuse PDTB (10–100 µM) into the bath.

-

-

Data Recording:

-

Record isometric twitch tension via force displacement transducer.

-

Validation: A decrease in nerve-evoked twitch with preserved direct-muscle twitch indicates a presynaptic or synaptic block .

-

Quantal Content: Perform intracellular recording of End-Plate Potentials (EPPs) to calculate mean quantal content (

).

-

References

-

Atchison, W. D. (1989). Dithiobiuret toxicity in the rat: evidence for a presynaptic site of action. Neurotoxicology. Link

-

Ireland, L. M., et al. (1995). Differential effects of 2,4-dithiobiuret on the synthesis and release of acetylcholine and dopamine from rat pheochromocytoma (PC12) cells. Journal of Pharmacology and Experimental Therapeutics. Link

-

Pandeya, S. N., et al. (1987). Synthesis and biological activity of isodithiobiurets, dithiobiurets, and dithiazoles. Pharmaceutical Research. Link

-

BindingDB. (2011). Target Interaction: NADPH oxidase 1 and 1-phenyl-3-(phenylcarbamothioylamino)thiourea. Link

-

PubChem. (2025). Compound Summary: 1-phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea. Link

Methodological & Application

Microwave-Assisted Synthesis of 1-(Carbamothioylamino)-3-phenylthiourea

Abstract & Application Overview

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 1-(Carbamothioylamino)-3-phenylthiourea (also known as 1-phenyl-2,5-dithiobiurea). This compound is a critical intermediate in the synthesis of dithiadiazines and exhibits significant biological activity, including antibacterial and antifungal properties.

Traditional thermal synthesis of bis-thioureas often requires refluxing in organic solvents (ethanol/methanol) for several hours (3–6 h), resulting in moderate yields and high energy consumption. The protocol presented here utilizes Microwave-Induced Organic Reaction Enhancement (MORE) to reduce reaction time to under 60 seconds, eliminate bulk solvent use, and achieve yields exceeding 90%.

Key Advantages[1][2]

-

Reaction Time: Reduced from hours to <1 minute.

-

Green Chemistry: Solvent-free/Solid-state conditions (minimal ethanol for homogenization).

-

Atom Economy: 100% (Addition reaction).

-

Scalability: Adaptable from mg to gram scale.

Chemical Basis & Mechanism[3][4]

The synthesis involves the nucleophilic addition of thiosemicarbazide to phenyl isothiocyanate .

Reaction Mechanism[3][5]

-

Nucleophilic Attack: The primary amine (

) of the hydrazine moiety in thiosemicarbazide acts as the nucleophile. It attacks the electrophilic carbon of the isothiocyanate ( -

Proton Transfer: A rapid proton transfer occurs, stabilizing the adduct to form the bis-thiourea structure.

-

Microwave Effect: The polar nature of the reagents (specifically the thioamide and isothiocyanate groups) couples efficiently with the microwave field (2450 MHz). Dipolar polarization generates rapid internal heating, overcoming the activation energy barrier almost instantaneously.

Reaction Scheme Visualization

Figure 1: Mechanistic pathway of the microwave-assisted nucleophilic addition.

Materials & Equipment

Reagents

| Reagent | CAS Number | MW ( g/mol ) | Role | Hazard |

| Phenyl Isothiocyanate | 103-72-0 | 135.19 | Electrophile | Toxic, Lachrymator |

| Thiosemicarbazide | 79-19-6 | 91.14 | Nucleophile | Highly Toxic |

| Ethanol (Abs.) | 64-17-5 | 46.07 | Homogenizer | Flammable |

Equipment

-

Microwave Reactor: Dedicated synthesis reactor (e.g., CEM Discover, Anton Paar Monowave) is recommended for reproducibility. Note: A modified domestic microwave (700W) can be used for open-vessel solid-state synthesis with proper calibration.

-

Reaction Vessel: Borosilicate glass vial (10 mL) or open china dish (for domestic MW).

-

Temperature Control: IR sensor (target 80–100°C).

Experimental Protocol

This protocol describes the synthesis on a 5 mmol scale .

Step-by-Step Methodology

Phase 1: Preparation

-

Weighing: Accurately weigh 0.455 g (5 mmol) of Thiosemicarbazide into the reaction vessel.

-

Addition: Add 0.675 g (0.60 mL, 5 mmol) of Phenyl Isothiocyanate.

-

Homogenization: Add 3–5 drops of ethanol. Grind the mixture with a glass rod or spatula to form a uniform paste. Crucial: Intimate mixing ensures efficient energy transfer.

Phase 2: Microwave Irradiation[1][2]

-

Setup: Place the vessel in the microwave cavity.

-

Irradiation: Irradiate at 140–280 W (approx. 20–40% power on domestic systems) for 30–45 seconds .

-

Observation: The mixture will melt/liquefy and then resolidify or become a sticky mass as the reaction completes.

-

-

Cooling: Remove the vessel and allow it to cool to room temperature for 2 minutes.

Phase 3: Work-up & Purification

-

Precipitation: Add 10 mL of cold distilled water to the reaction mass. Triturate (grind/stir) the solid to wash away unreacted thiosemicarbazide.

-

Filtration: Filter the solid product under vacuum. Wash with an additional 5 mL of cold water.

-

Recrystallization: Recrystallize the crude solid from hot ethanol.

-

Dissolve in minimum boiling ethanol.

-

Filter while hot (if insoluble impurities exist).

-

Cool slowly to 4°C to induce crystallization.

-

-

Drying: Dry the crystals in a desiccator or oven at 50°C for 1 hour.

Workflow Diagram

Figure 2: Operational workflow for the microwave-assisted synthesis.

Results & Characterization

Expected Data

| Parameter | Value | Notes |

| Physical State | White to off-white crystalline solid | |

| Yield | 85 – 95% | Significantly higher than thermal (60-70%) |

| Melting Point | 178 – 180°C | Sharp melting point indicates high purity |

| Solubility | Soluble in hot ethanol, DMSO; Insoluble in water |

Spectral Validation

-

IR (

):-

:

-

:

-

:

-

:

-

NMR (

-

9.0–10.0 (Singlets,

- 7.1–7.6 (Multiplet, Aromatic protons).

-

9.0–10.0 (Singlets,

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<70%) | Incomplete mixing of solid reagents. | Ensure a uniform paste is formed using ethanol drops before irradiation. |

| Charring/Decomposition | Power too high or time too long. | Reduce MW power to 140W or use "pulse" mode (10s ON, 10s OFF). |

| Sticky Product | Trapped solvent or unreacted isothiocyanate. | Triturate thoroughly with cold water; ensure complete drying before recrystallization. |

| Impure Melting Point | Side reactions (dithiadiazine formation). | Strictly limit irradiation time; do not overheat beyond melting. |

References

-

Tambakhe, S. V., & Gulwade, D. P. (2012). Rapid, Convenient Microwave Assisted Environmentally Benign Synthesis of Novel 1, 2, 4, 5 Dithiadiazines Derivatives Under Solvent Free Condition.[3] Scientific Reviews & Chemical Communications, 2(3), 225-230. Link

-

Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link

-

Saeed, A., et al. (2017).[4] Recent developments in chemistry, coordination, structure and biological aspects of 1-(acyl/aroyl)-3-(substituted) thioureas. Research on Chemical Intermediates, 43, 3053–3093

Sources

The Coordination Chemistry of 1-(Carbamothioylamino)-3-phenylthiourea: A Versatile Ligand for Novel Metal Complexes

Introduction: Unveiling the Potential of a Multifunctional Ligand

In the ever-evolving landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and applications. Thiourea derivatives have long been recognized for their exceptional versatility as ligands, owing to the presence of both soft sulfur and hard nitrogen donor atoms, which allows for a rich and diverse coordination chemistry with a wide array of metal ions.[1][2] This unique structural feature enables them to form stable complexes with varied geometries and electronic properties, making them attractive candidates for applications in catalysis, materials science, and medicinal chemistry.[3][4][5]

This application note delves into the synthesis, characterization, and potential applications of metal complexes featuring the specific ligand, 1-(carbamothioylamino)-3-phenylthiourea. This particular thiourea derivative is of significant interest due to its multiple potential coordination sites, which can lead to the formation of mono- or polynuclear complexes with intriguing structural and functional attributes. We will provide detailed protocols for the synthesis of the ligand and its metal complexes, comprehensive characterization techniques, and an exploration of their potential applications, with a focus on their promise in the fields of drug discovery and catalysis.

Synthesis of the Ligand: 1-(Carbamothioylamino)-3-phenylthiourea

The synthesis of 1-(carbamothioylamino)-3-phenylthiourea can be achieved through a straightforward and efficient two-step process, drawing upon established methodologies for the formation of substituted thioureas.[6][7] The rationale behind this synthetic route is the nucleophilic addition of an amine to an isothiocyanate.

Protocol 1: Synthesis of 1-(Carbamothioylamino)-3-phenylthiourea

Materials:

-

Phenyl isothiocyanate

-

Hydrazine hydrate

-

Potassium thiocyanate

-

Hydrochloric acid (HCl)

-

Ethanol

-

Diethyl ether

-

Deionized water

Procedure:

Step 1: Synthesis of Phenylthiosemicarbazide

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve phenyl isothiocyanate (1 eq.) in ethanol.

-

Slowly add a solution of hydrazine hydrate (1.2 eq.) in ethanol to the flask at room temperature with continuous stirring.

-

A white precipitate of phenylthiosemicarbazide will form almost immediately.

-

Continue stirring for an additional 30 minutes to ensure the completion of the reaction.

-

Filter the precipitate, wash it with cold ethanol and then with diethyl ether.

-

Dry the product under vacuum to obtain pure phenylthiosemicarbazide.

Step 2: Synthesis of 1-(Carbamothioylamino)-3-phenylthiourea

-

In a separate round-bottom flask, prepare a solution of potassium thiocyanate (1.1 eq.) in water.

-

Add concentrated hydrochloric acid dropwise to the potassium thiocyanate solution until the pH is acidic. This in-situ generation of thiocyanic acid is crucial for the subsequent reaction.

-

To this acidic solution, add the phenylthiosemicarbazide (1 eq.) synthesized in Step 1.

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

A solid product will precipitate out. Filter the solid, wash it thoroughly with cold water to remove any unreacted salts, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(carbamothioylamino)-3-phenylthiourea.

Causality of Experimental Choices: The use of an excess of hydrazine hydrate in the first step ensures the complete consumption of the phenyl isothiocyanate. The acidic conditions in the second step are necessary to generate thiocyanic acid in situ, which then reacts with the terminal amino group of the phenylthiosemicarbazide. Refluxing provides the necessary energy to overcome the activation barrier of the reaction.

Formation of Metal Complexes

The rich coordination chemistry of 1-(carbamothioylamino)-3-phenylthiourea allows for the formation of stable complexes with a variety of transition metal ions. The ligand can act as a bidentate or even a bridging ligand, coordinating through its sulfur and nitrogen atoms.[1][8] The following is a general protocol for the synthesis of its metal complexes.

Protocol 2: General Synthesis of Metal Complexes with 1-(Carbamothioylamino)-3-phenylthiourea

Materials:

-

1-(Carbamothioylamino)-3-phenylthiourea (ligand)

-

Metal salts (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂, etc.)

-

Ethanol or Methanol

-

Triethylamine (optional, as a base)

Procedure:

-

Dissolve the ligand (2 eq.) in hot ethanol in a round-bottom flask.

-

In a separate beaker, dissolve the metal salt (1 eq.) in a minimal amount of ethanol.

-

Slowly add the metal salt solution to the hot ligand solution with constant stirring.

-

A change in color and/or the formation of a precipitate usually indicates the formation of the complex.

-

If the ligand is to be deprotonated for coordination, a few drops of a base like triethylamine can be added to the reaction mixture.[3]

-

Reflux the reaction mixture for 2-4 hours to ensure complete complexation.

-

Cool the mixture to room temperature and allow the complex to precipitate out.

-

Filter the solid complex, wash it with ethanol and then with diethyl ether to remove any unreacted starting materials.

-

Dry the complex in a desiccator over anhydrous CaCl₂.

Self-Validating System: The formation of the complex can be initially validated by the change in physical properties such as color and solubility compared to the free ligand and metal salt. Further confirmation requires the spectroscopic and analytical characterization detailed in the next section.

Characterization of the Ligand and its Metal Complexes

A thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes, as well as to elucidate their structures.[9][10]

Spectroscopic Techniques

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful tool to identify the coordination sites of the ligand.[3] The FT-IR spectrum of the free ligand will show characteristic bands for N-H, C=S, and C-N stretching vibrations. Upon complexation, shifts in the positions of these bands, particularly the C=S and N-H bands, provide strong evidence of coordination to the metal ion. A decrease in the frequency of the ν(C=S) band and changes in the ν(N-H) bands are indicative of coordination through the sulfur and nitrogen atoms, respectively.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the diamagnetic ligand and its complexes (e.g., with Zn²⁺ or Cd²⁺). In the ¹H NMR spectrum of the ligand, the signals for the N-H protons are typically observed as broad singlets. Upon complexation, these signals may shift or disappear, indicating their involvement in coordination or deprotonation.[11] The ¹³C NMR spectrum will show a characteristic signal for the C=S carbon, which is expected to shift upon coordination to the metal center.[11]

-

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the ligand and its complexes can provide information about the electronic transitions and the geometry of the complexes. The ligand typically exhibits π-π* and n-π* transitions in the UV region. Upon complexation with transition metals, new bands may appear in the visible region due to d-d transitions or metal-to-ligand charge transfer (MLCT) transitions, which are characteristic of the coordination environment around the metal ion.[9]

Analytical and Structural Techniques

-

Elemental Analysis (CHN): Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the synthesized compounds, which can be compared with the calculated values for the proposed molecular formula to confirm the stoichiometry.

-

Molar Conductivity Measurements: Molar conductivity measurements in a suitable solvent (e.g., DMSO or DMF) can help to determine whether the complexes are electrolytic or non-electrolytic in nature, providing insights into the nature of the counter-ions.[3]

-

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive technique for determining the three-dimensional structure of the metal complexes, providing precise information about bond lengths, bond angles, and the coordination geometry around the metal center.

Table 1: Representative Spectroscopic Data for a Hypothetical Metal Complex of 1-(Carbamothioylamino)-3-phenylthiourea

| Compound | Key FT-IR Bands (cm⁻¹) | ¹H NMR (δ, ppm) | UV-Vis (λmax, nm) |

| Ligand | ν(N-H): 3300-3100, ν(C=S): ~750 | N-H protons: broad singlets | π-π: ~250, n-π: ~320 |

| [M(Ligand)₂Cl₂] | Shifted ν(N-H) and ν(C=S) | Shifted or absent N-H signals | π-π, n-π, and d-d/MLCT bands |

Potential Applications

The unique structural features of metal complexes derived from 1-(carbamothioylamino)-3-phenylthiourea suggest a wide range of potential applications.

Drug Development: Antimicrobial and Anticancer Agents

Thiourea derivatives and their metal complexes have demonstrated significant biological activities, including antimicrobial and anticancer properties.[4][12] The chelation of the metal ion to the thiourea ligand can enhance its biological activity through mechanisms such as increased lipophilicity, which facilitates penetration through cell membranes, and the generation of reactive oxygen species.[8]

Experimental Workflow for Biological Screening:

Caption: Workflow for the development of metal-based drugs.

Catalysis

The presence of both Lewis acidic (metal center) and Lewis basic (sulfur and nitrogen atoms) sites in these complexes makes them promising candidates for catalysis.[2] For instance, they could be explored as catalysts in various organic transformations such as oxidation, reduction, and carbon-carbon bond-forming reactions. The tunability of the metal center and the ligand framework allows for the optimization of their catalytic activity and selectivity.

Logical Relationship in Catalysis:

Caption: Role of the metal complex in a catalytic cycle.

Conclusion and Future Perspectives

1-(Carbamothioylamino)-3-phenylthiourea represents a highly promising and versatile ligand for the construction of novel metal complexes. The straightforward synthesis of the ligand and its complexes, coupled with their rich coordination chemistry, opens up a vast area for exploration. The detailed protocols and characterization techniques provided in this application note serve as a foundational guide for researchers venturing into this exciting field. The potential of these complexes as antimicrobial, anticancer, and catalytic agents warrants further in-depth investigation. Future research should focus on expanding the library of metal complexes with this ligand, exploring a wider range of metal ions, and conducting comprehensive biological and catalytic studies to fully unlock their potential. The systematic investigation of structure-activity relationships will be crucial in designing next-generation metal-based drugs and catalysts with enhanced efficacy and selectivity.

References

-